molecular formula C16H21N3O2S B4063565 N-cyclohexyl-2-(5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetamide

N-cyclohexyl-2-(5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetamide

Cat. No.: B4063565
M. Wt: 319.4 g/mol
InChI Key: YBYRRZDFLPQVKR-UHFFFAOYSA-N
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Description

The compound is a derivative of cyclohexane, which is a six-membered ring structure. It also contains a thieno[2,3-d]pyrimidin-3(4H)-one moiety, which is a heterocyclic compound containing sulfur and nitrogen .


Molecular Structure Analysis

Cyclohexane can adopt a chair conformation, which is the most stable due to the staggered arrangement of bonds. The substituents on the cyclohexane ring can adopt either axial or equatorial positions, with the equatorial position being more stable due to less steric hindrance .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on factors like its exact structure, the presence of functional groups, and stereochemistry .

Scientific Research Applications

Synthesis and Biological Activity

  • Chemical Synthesis Techniques : A study investigated the reaction of 2-amino-4,5-dimethylthiophene-3-carboxamide with iso(and isothio)cyanates under microwave irradiation to synthesize thieno[2,3-d]pyrimidines. The reactions proceeded through intermediates, leading to the synthesis of various derivatives showcasing the versatility of microwave-assisted synthesis in creating complex heterocyclic compounds (Davoodnia, Rahimizadeh, Atapour-Mashhad, & Tavakoli-Hoseini, 2009).

  • Antimicrobial Agents : Another research focused on synthesizing a series of pyridines, pyrimidinones, oxazinones, and their derivatives as antimicrobial agents, starting from citrazinic acid. This study highlights the antimicrobial potential of thieno[2,3-d]pyrimidin derivatives, comparing their efficacy with reference drugs like streptomycin and fusidic acid (Hossan, Abu-Melha, Al-Omar, & Amr, 2012).

  • Cytotoxic and Antibacterial Activity : The synthesis of 1-(4′,6′-dimethylpyrimidin-2′-yl)-5-amino-4H-3-arylpyrazole derivatives and their N-acetamide and N-trifluoroacetamide derivatives was studied. These compounds were screened for in vitro antibacterial activity against various pathogenic bacteria and cytotoxicity against a human leukemia cell line, showing moderate-to-significant activity (Aggarwal, Bansal, Rozas, Diez-Cecilia, Kaur, Mahajan, & Sharma, 2014).

Future Directions

The future directions for this compound would depend on its potential applications. It could be interesting to explore its biological activity given the presence of the thieno[2,3-d]pyrimidin-3(4H)-one moiety, which is found in some biologically active compounds .

Properties

IUPAC Name

N-cyclohexyl-2-(5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3O2S/c1-10-11(2)22-15-14(10)16(21)19(9-17-15)8-13(20)18-12-6-4-3-5-7-12/h9,12H,3-8H2,1-2H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBYRRZDFLPQVKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=C1C(=O)N(C=N2)CC(=O)NC3CCCCC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-cyclohexyl-2-(5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetamide

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